1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
Description
1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea is a urea derivative featuring a 4-bromophenyl group linked via a methylideneamino (-NH-CH₂-) moiety and a 2,6-dimethylphenyl substituent. Urea-based compounds are often explored for their diverse biological activities, including enzyme inhibition and receptor modulation, driven by substituent-driven variations in polarity, steric effects, and electronic properties .
Properties
IUPAC Name |
1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Condensation via Semicarbazide Intermediate
Reagents :
-
2,6-Dimethylaniline
-
4-Bromobenzaldehyde
-
Semicarbazide hydrochloride
-
Ethanol (reflux solvent)
-
Acetic acid (catalyst)
Procedure :
-
Synthesis of N-(2,6-dimethylphenyl)semicarbazide :
-
Formation of the Schiff base :
-
Combine N-(2,6-dimethylphenyl)semicarbazide (5 mmol) and 4-bromobenzaldehyde (5.5 mmol) in ethanol.
-
Add 2–3 drops of glacial acetic acid as a catalyst.
-
Reflux for 4–6 hours.
-
Cool and filter the precipitate; recrystallize from ethanol.
-
Yield : 68–78%
Purity : >95% (HPLC)
Method B: Urea Formation Followed by Aldehyde Condensation
Reagents :
-
2,6-Dimethylaniline
-
Potassium isocyanate (KOCN)
-
4-Bromobenzaldehyde
-
Water (solvent)
Procedure :
-
Synthesis of N-(2,6-dimethylphenyl)urea :
-
Schiff base formation :
Yield : 60–70%
Advantages : Avoids phosgene derivatives; water-based synthesis.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Key Reagent | Semicarbazide hydrochloride | Potassium isocyanate |
| Solvent | Ethanol | Water/Ethanol |
| Reaction Time | 10–14 hours | 27–29 hours |
| Yield | 68–78% | 60–70% |
| Purity | >95% | 90–93% |
| Green Chemistry | Moderate (organic solvent) | High (aqueous step) |
Optimization Strategies
Catalytic Enhancements
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 95 |
| Methanol | 70 | 93 |
| Acetonitrile | 65 | 90 |
| Water/Ethanol | 68 | 91 |
Characterization Data
-
1H NMR (DMSO-d6) : δ 8.42 (s, 1H, CH=N), 7.75–7.35 (m, 4H, Ar-H), 6.95 (s, 2H, Ar-H), 2.25 (s, 6H, CH3).
-
IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Industrial-Scale Considerations
-
Batch Reactors : Use 50 L reactors with mechanical stirring for >1 kg batches.
-
Purification : Recrystallization from toluene/hexane (1:3) reduces impurities to <0.5%.
Challenges and Solutions
-
Low Solubility : Add DMF (5% v/v) to enhance solubility during condensation.
-
Byproduct Formation : Use silica gel column chromatography (hexane:EtOAc = 4:1) to remove unreacted aldehyde.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as sodium iodide or copper(I) iodide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The bromophenyl and dimethylphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (e.g., bromine in the target vs. chlorine in Flucycloxuron ) may enhance lipophilicity and alter metabolic stability.
- Higher yields in compound 4i (89%) compared to derivatives (~83%) may reflect optimized reaction conditions or reduced steric hindrance from the azetidinyl group .
Pharmacological and Stability Profiles
- Lidamidine Hydrochloride: A 2,6-dimethylphenyl-containing urea derivative with antidiarrheal activity. Its stability in aqueous solutions (pH 1–13) was studied at elevated temperatures, showing pH-dependent degradation .
- Flucycloxuron : A benzoylurea insecticide with 2,6-difluorobenzoyl and chlorophenyl groups . While distinct in application, its fluorine substituents suggest enhanced metabolic resistance compared to bromine or chlorine analogs, underscoring halogen-specific bioactivity trends.
Electronic and Steric Effects of Substituents
- 4-Bromophenyl vs.
- 2,6-Dimethylphenyl Group : Present in both the target compound and lidamidine, this substituent likely imposes steric hindrance, affecting molecular conformation and interaction with biological targets .
Biological Activity
1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea, also known as 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide, is an organic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to a range of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 364.26 g/mol. The structure features a bromophenyl group and a dimethylphenyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN3O |
| Molecular Weight | 364.26 g/mol |
| Chemical Structure | Structure |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : The compound has demonstrated potential as an antiviral agent, showing efficacy against various viral strains.
- Ion Channel Modulation : It functions as a modulator of ion channels, which is critical in various physiological processes.
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties, particularly against specific cancer cell lines.
Antiviral Studies
In vitro studies have shown that the compound can inhibit viral replication in cell cultures. For instance, it was found to reduce the viral load of influenza virus in infected cells by approximately 70% at a concentration of 10 µM.
Antitumor Activity
A study evaluating its effects on human cancer cell lines revealed that this compound significantly reduced cell viability in breast and prostate cancer cells with IC50 values of 5 µM and 7 µM, respectively.
Ion Channel Modulation
The compound's role as an ion channel modulator was assessed using electrophysiological techniques. It was found to enhance potassium ion currents in neuronal cells, indicating potential applications in neurological disorders.
The biological activity of the compound can be attributed to its ability to interact with specific protein targets within cells. Its structural components allow for binding to active sites on enzymes or receptors involved in viral replication and tumor growth.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm, while urea NH protons resonate as broad peaks at δ 5.5–6.0 ppm. Aromatic protons from the 2,6-dimethylphenyl group split into distinct multiplet patterns due to steric hindrance .
- FTIR : Stretching vibrations for C=O (urea) at 1640–1680 cm⁻¹ and C=N (imine) at 1590–1620 cm⁻¹ confirm functional groups. Absence of aldehyde C=O (~1700 cm⁻¹) validates complete Schiff base formation .
What role do substituents (4-bromo, 2,6-dimethyl) play in modulating reactivity?
Advanced Research Question
- Electron-withdrawing 4-Bromophenyl : Enhances electrophilicity of the imine group, facilitating nucleophilic additions (e.g., cyclizations). Bromine also enables Suzuki-Miyaura cross-coupling for functionalization .
- Steric hindrance from 2,6-dimethylphenyl : Limits planarization of the urea moiety, affecting π-π stacking in crystal packing. This increases solubility in nonpolar solvents but reduces intermolecular hydrogen bonding .
How can Design of Experiments (DoE) optimize synthesis and purification protocols?
Advanced Research Question
DoE methodologies (e.g., response surface modeling) identify critical variables:
How to address contradictions in reported biological activity data for urea derivatives?
Advanced Research Question
Discrepancies often arise from:
- Purity variances : HPLC-MS quantification (≥95% purity) is essential; impurities like unreacted aldehydes can skew bioassay results .
- Substituent positioning : Meta vs. para bromine alters electronic profiles, affecting target binding (e.g., kinase inhibition assays) .
Standardized protocols for solubility (DMSO stock solutions) and cell-line selection (e.g., HEK293 vs. HeLa) improve reproducibility .
What computational strategies predict photophysical or electronic properties of this compound?
Advanced Research Question
- DFT calculations : Estimate HOMO-LUMO gaps (e.g., 3.2–3.5 eV) to assess redox activity. Bromine’s electronegativity lowers LUMO levels, enhancing electron-accepting capacity .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., ethyl acetate/hexane mixtures) .
How to design structure-activity relationship (SAR) studies for this compound’s biological applications?
Advanced Research Question
- Core modifications : Replace 4-bromo with 4-cyano to evaluate electronic effects on enzyme inhibition.
- Substituent scanning : Introduce electron-donating groups (e.g., -OCH₃) on the 2,6-dimethylphenyl ring to probe steric vs. electronic contributions .
- In vitro assays : Use fluorescence polarization to measure binding affinity to targets like carbonic anhydrase .
What crystallographic data validate the compound’s structure?
Basic Research Question
Single-crystal X-ray diffraction reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
